Lipophilicity (XLogP3-AA) Differentiation: Intermediate Value of 0.1 vs. Parent Scaffold (−1.4) and De-functionalized Tolyl Analog (1.8)
The target compound exhibits a computed XLogP3-AA of 0.1, positioning it in an intermediate lipophilicity range distinct from both the hydrophilic parent scaffold 2-amino-4,6-dihydroxypyrimidine (XLogP −1.4) and the lipophilic 5-(m-tolyl)pyrimidin-2-amine (XLogP 1.8) [1]. The net difference of +1.5 log units vs. the parent scaffold and −1.7 log units vs. the tolyl analog indicates a balanced partition coefficient that is neither biased toward excessive aqueous solubility nor toward high non-specific membrane binding [1]. This intermediate XLogP value falls within the optimal range (0–3) commonly associated with favorable oral absorption and cellular permeability in drug discovery contexts [2].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.1 |
| Comparator Or Baseline | 2-Amino-4,6-dihydroxypyrimidine: XLogP3-AA = −1.4; 5-(m-Tolyl)pyrimidin-2-amine: XLogP3-AA = 1.8 |
| Quantified Difference | +1.5 log units vs. parent scaffold; −1.7 log units vs. tolyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2025.04.14 [1] |
Why This Matters
Lipophilicity is a primary determinant of passive membrane permeability, non-specific protein binding, and in vivo distribution volume; the intermediate XLogP of the target compound suggests a pharmacokinetic profile that neither the hydrophilic parent nor the lipophilic tolyl analog can replicate, making direct substitution problematic in cell-based or in vivo assays.
- [1] PubChem Compound Summary CID 245284, CID 66131, and CID 45036841. Computed XLogP3-AA values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/245284 View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. doi:10.1016/S0169-409X(00)00129-0 View Source
